molecular formula C12H17NO3 B134876 4-Nitro Propofol CAS No. 1576-14-3

4-Nitro Propofol

Cat. No.: B134876
CAS No.: 1576-14-3
M. Wt: 223.27 g/mol
InChI Key: BDOVQBSHXBPOLJ-UHFFFAOYSA-N
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Description

4-Nitro Propofol is an organic compound with the molecular formula C12H17NO3 It is a derivative of phenol, where the hydrogen atoms at positions 2 and 6 are replaced by isopropyl groups, and the hydrogen atom at position 4 is replaced by a nitro group

Biochemical Analysis

Cellular Effects

Given its structural similarity to propofol, a widely used anesthetic, it may have similar effects on cellular function, such as modulation of GABA receptors .

Transport and Distribution

Given its lipophilicity , it may be able to cross cell membranes and distribute within various cellular compartments.

Subcellular Localization

Given its lipophilicity , it may localize in lipid-rich areas of the cell, such as the cell membrane or endoplasmic reticulum.

Preparation Methods

Synthetic Routes and Reaction Conditions

4-Nitro Propofol can be synthesized through a multi-step process. One common method involves the nitration of 2,6-diisopropylphenol. The nitration reaction typically uses concentrated nitric acid and sulfuric acid as reagents. The reaction conditions must be carefully controlled to ensure the selective nitration at the 4-position .

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale nitration processes. The reaction is carried out in reactors designed to handle the exothermic nature of nitration reactions. The product is then purified through various techniques such as recrystallization or distillation to achieve the desired purity .

Chemical Reactions Analysis

Types of Reactions

4-Nitro Propofol undergoes several types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-Nitro Propofol is unique due to the presence of both isopropyl and nitro groups, which impart distinct chemical and physical properties. These substituents influence its reactivity, making it a valuable compound for specific synthetic and research applications .

Properties

IUPAC Name

4-nitro-2,6-di(propan-2-yl)phenol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H17NO3/c1-7(2)10-5-9(13(15)16)6-11(8(3)4)12(10)14/h5-8,14H,1-4H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BDOVQBSHXBPOLJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C1=CC(=CC(=C1O)C(C)C)[N+](=O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H17NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20443430
Record name 2,6-Diisopropyl-4-nitrophenol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20443430
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

223.27 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1576-14-3
Record name 2,6-Diisopropyl-4-nitrophenol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20443430
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

78.3 mmol (4.93 g) of fuming nitric acid are added dropwise to a solution, cooled to 0° C., of 53.9 mmol (9.62 g) of 2,6-diisopropylphenol in 350 ml of acetic acid. The reaction mixture is stirred at 0° C. for 1 hour 30 minutes and is then poured into a mixture of ethyl acetate and ice. The organic phase is isolated and then washed with water. After drying and evaporating off the solvent, an oily residue is recovered which is purified by chromatography on silica gel using a petroleum ether: ethyl acetate mixture 9:1 as eluant.
Quantity
4.93 g
Type
reactant
Reaction Step One
Quantity
9.62 g
Type
reactant
Reaction Step Two
Quantity
350 mL
Type
solvent
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Customer
Q & A

Q1: Why is 2,6-Diisopropyl-4-nitrophenol a suitable starting material for synthesizing diverse organophosphates?

A1: The article highlights that 2,6-Diisopropyl-4-nitrophenol, through a two-step synthesis, yields 2,6-diisopropyl-4-nitrophenylphosphate (A), which can be further converted to various N-functionalized monoaryl phosphates. [] This versatility stems from the presence of the nitro group, which can be reduced to an amine, offering a site for further functionalization. The researchers specifically focus on 2,6-diisopropyl-4-aminophenylphosphate (adippH2) (1) and its various pseudo-polymorphic structures. [] This ability to generate diverse structures by modifying 2,6-Diisopropyl-4-nitrophenol makes it valuable for studying structure-activity relationships in organophosphates.

Q2: What is the significance of studying the pseudo-polymorphs of adippH2, and how does the research utilize 2,6-Diisopropyl-4-nitrophenol in this context?

A2: Polymorphism, the ability of a compound to exist in different crystal structures, can significantly impact the physical and chemical properties of pharmaceuticals, including solubility, stability, and bioavailability. [] This research investigates five different pseudo-polymorphs of adippH2 (1a-1e) obtained through various crystallization and solvent manipulation techniques. [] Understanding the factors governing the formation and interconversion of these polymorphs, originating from 2,6-Diisopropyl-4-nitrophenol, can provide valuable insights for designing and optimizing organophosphate-based compounds with desired properties.

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